Disuccinimidyl suberate
Overview
Description
Disuccinimidyl suberate, also known as bis(2,5-dioxopyrrolidin-1-yl) octanedioate, is a homobifunctional N-hydroxysuccinimide ester. It is a six-carbon lysine-reactive non-cleavable cross-linking agent. This compound is primarily used in biochemical applications to form intramolecular crosslinks and prepare polymers from monomers .
Preparation Methods
Disuccinimidyl suberate is synthesized through the carbodiimide-activation of carboxylate molecules, resulting in the formation of N-hydroxysuccinimide esters at both ends of the molecule. The synthetic route involves the reaction of suberic acid with N-hydroxysuccinimide in the presence of a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Disuccinimidyl suberate undergoes several types of chemical reactions, primarily involving its reactive N-hydroxysuccinimide ester groups. These reactions include:
Substitution Reactions: The N-hydroxysuccinimide esters react with primary amines to form stable amide bonds.
Cross-Linking Reactions: It is used to cross-link proteins by reacting with lysine residues, forming peptide bonds.
Common reagents and conditions used in these reactions include polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve this compound before addition to the reaction mixture . The major products formed from these reactions are cross-linked proteins or polymers.
Scientific Research Applications
Disuccinimidyl suberate has a wide range of scientific research applications, including:
Chemical Crosslinking: It is used to cross-link intracellular proteins prior to cell lysis and immunoprecipitation, allowing for the identification of weak or transient protein interactions.
Protein Bioconjugation: It facilitates the creation of bioconjugates via single-step reactions, immobilizing proteins onto amine-coated surfaces.
Crosslinking Mass Spectrometry: This technique provides insights into protein structure, organization, and interactions.
Biomedical Research: It is used in the development of blood substitutes by cross-linking hemoglobin to create stable polymerized hemoglobin with altered oxygen affinity.
Mechanism of Action
The mechanism of action of disuccinimidyl suberate involves its reactivity towards primary amines. The N-hydroxysuccinimide ester groups react with the amine groups of lysine residues in proteins, forming stable amide bonds. This cross-linking process stabilizes protein structures and interactions, allowing for the study of protein complexes and interactions .
Comparison with Similar Compounds
Disuccinimidyl suberate is unique due to its non-cleavable nature and membrane permeability, which allows for intracellular cross-linking. Similar compounds include:
Bis(sulfosuccinimidyl)suberate (BS3): A water-soluble analog of this compound, used for cell-surface cross-linking.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A zero-length cross-linker known for its high efficiency and low toxicity.
This compound stands out due to its high purity, reaction specificity, and lack of reaction by-products, making it a commonly used cross-linking agent in various biochemical applications .
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988200 | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68528-80-3, 68526-60-3 | |
Record name | Disuccinimidyl suberate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxysuccinimide suberic acid ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68528-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.